molecular formula C16H10Br2N2O2 B5538050 5,7-dibromo-8-quinolinyl phenylcarbamate

5,7-dibromo-8-quinolinyl phenylcarbamate

Cat. No. B5538050
M. Wt: 422.07 g/mol
InChI Key: MOXXCSZSGLDVDH-UHFFFAOYSA-N
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Description

Quinoline derivatives, including those substituted with bromine atoms and carbamate groups, are of significant interest in medicinal and organic chemistry due to their diverse biological activities and applications in drug design. The synthesis, molecular structure, chemical reactions, and properties of these compounds are key areas of study to explore their potential uses further.

Synthesis Analysis

Synthesis approaches for quinoline derivatives often involve cyclization reactions, functional group transformations, and halogenation. For example, phenyl N-(8-quinolinyl)carbamate's reaction with sodium borohydride can lead to various dihydro and tetrahydro quinoline derivatives, illustrating the synthetic versatility of quinoline compounds (Saari et al., 1982).

Molecular Structure Analysis

Quinoline derivatives' molecular structures can be elucidated through techniques such as X-ray diffraction, NMR, and theoretical calculations. These studies reveal the geometric arrangements, conformations, and electronic structures critical for understanding the compound's reactivity and properties. For instance, dibenzyltin(IV) complexes with quinolinolato ligands have been characterized to determine their cis-octahedral arrangements around the tin atom, offering insights into the structural characteristics of quinoline derivatives (Baul et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including halogenation, nucleophilic substitutions, and complexation with metals, which significantly influence their chemical properties. These reactions can modify the compound's biological activity and solubility, among other properties. The synthesis of cis-bis quinolinolato diphenyltin(IV) complexes and their characterization underscores the chemical reactivity of quinoline derivatives, including their ability to form stable metal complexes (Baul et al., 2006).

Scientific Research Applications

Photophysical Applications

Quinoline and carbazole derivatives have been synthesized and characterized for their applications in organic light-emitting diodes (OLEDs). These compounds exhibit dual exciplex emission, which is crucial for developing simplified nondoped white OLEDs. The synthesized derivatives possess versatile exciplex-forming materials that exhibit significant photophysical properties, including high energy levels and ionization potentials, essential for OLED applications (Sych et al., 2019).

Catalytic and Synthetic Applications

Copper(II)-catalyzed reactions involving quinoline derivatives have demonstrated the potential for efficient remote sulfonylation, highlighting the environmental benefits and the generation of derivatives with significant yields. Such reactions are pivotal for developing novel synthetic pathways that are less unpleasantly odorous and more environmentally friendly (Xia et al., 2016).

Antitumor and Antimicrobial Properties

Copper(II) complexes involving quinolinonato-7-carboxamido derivatives have been identified as potent antitumor agents with broad spectra and selective effects. These complexes exhibit significant cytotoxicity against various human cancer cell lines, presenting a high selectivity index, which is crucial for the development of selective anticancer drugs (Křikavová et al., 2016).

Organoboron compounds featuring substituted 8-quinolinolates have been synthesized and investigated for their electroluminescent properties. These derivatives, characterized by extended conjugated chromophores, are vital for the advancement of luminescent materials used in electronic and photonic devices (Kappaun et al., 2006).

Anticorrosive Applications

Quinoline derivatives have been evaluated for their anti-corrosion performance on mild steel in acidic media, showcasing their potential as efficient corrosion inhibitors. The study provides a comprehensive investigation into the electrochemical and surface interaction mechanisms of these compounds, offering insights into developing new anticorrosive materials (Douche et al., 2020).

Mechanism of Action

While specific information on the mechanism of action of “5,7-dibromo-8-quinolinyl phenylcarbamate” is not available, studies on 8-hydroxyquinoline derivatives suggest that they can cross the cell membrane and cause cellular accumulation of certain ions .

Future Directions

The future directions for research on “5,7-dibromo-8-quinolinyl phenylcarbamate” and similar compounds could include further exploration of their biological activities, such as their potential use in treatments for bacterial infection, Alzheimer’s disease, and cancer .

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)22-16(21)20-10-5-2-1-3-6-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXCSZSGLDVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-8-quinolinyl phenylcarbamate

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